Acidity (pKa) and Ionization State as a Function of Regioisomerism
The predicted pKa of 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid is 2.97±0.36 . While experimental data for all isomers are not available in a single study, this value is significantly lower than the typical pKa of unsubstituted benzoic acid (4.20), indicating a stronger acid. This is a direct consequence of the electron-withdrawing trifluoromethyl group at the 4-position, which is more effectively transmitted to the carboxylic acid when it is in the ortho position to the benzyloxy group, as in this isomer [1]. This enhanced acidity impacts its reactivity in amide coupling reactions and its ionization state at physiological pH, which can be a critical parameter for solubility and permeability in biological assays .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.97 ± 0.36 (Predicted) |
| Comparator Or Baseline | Benzoic acid: 4.20 (Experimental) |
| Quantified Difference | ~1.2 log units more acidic |
| Conditions | Predicted value from ChemicalBook database; experimental pKa of benzoic acid from literature |
Why This Matters
The distinct pKa dictates the compound's reactivity and ionization state, which is crucial for optimizing synthesis yields and interpreting biological assay results.
- [1] Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. View Source
